BenchChemオンラインストアへようこそ!

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide

Cannabinoid Receptor Pharmacology Circadian Rhythm Modulation CRY2 Stabilization

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide (CAS 450341-21-6) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class, a scaffold recognized for its interactions with cannabinoid (CB1/CB2) and dopamine receptor subtypes. The compound is characterized by a 4-chlorophenyl substituent at the N2 position and a cyclopentanecarboxamide moiety at the C3 position of the fused tricyclic core.

Molecular Formula C17H18ClN3OS
Molecular Weight 347.86
CAS No. 450341-21-6
Cat. No. B2789888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide
CAS450341-21-6
Molecular FormulaC17H18ClN3OS
Molecular Weight347.86
Structural Identifiers
SMILESC1CCC(C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H18ClN3OS/c18-12-5-7-13(8-6-12)21-16(14-9-23-10-15(14)20-21)19-17(22)11-3-1-2-4-11/h5-8,11H,1-4,9-10H2,(H,19,22)
InChIKeyWQZSBSAFEOLZDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide (CAS 450341-21-6): A Structurally Distinctive Thieno[3,4-c]pyrazole Probe for Cannabinoid Receptor Profiling


N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide (CAS 450341-21-6) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class, a scaffold recognized for its interactions with cannabinoid (CB1/CB2) and dopamine receptor subtypes [1][2]. The compound is characterized by a 4-chlorophenyl substituent at the N2 position and a cyclopentanecarboxamide moiety at the C3 position of the fused tricyclic core. While its specific pharmacological profile remains largely unpublished in peer-reviewed literature, it serves as a critical, structurally differentiated probe for exploring structure-activity relationships (SAR) within programs targeting the endocannabinoid system.

Why Generic Substitution of CAS 450341-21-6 Fails: Scaffold-Decorated Selectivity in Thienopyrazole Derivatives


Close analogs within the thieno[3,4-c]pyrazole class, including those with identical cyclopentanecarboxamide groups, cannot be considered functionally interchangeable. Published SAR data for the broader dihydrothienocyclopentapyrazole and thieno[3,4-c]pyrazole series demonstrate that minor modifications—particularly to the N-aryl substituent—profoundly shift cannabinoid receptor subtype selectivity (CB1 vs. CB2) and intrinsic efficacy [1]. For instance, in related tricyclic pyrazole CB2 ligand series, replacing the N2-phenyl group with substituted phenyl moieties altered binding affinity (Ki) by over two orders of magnitude and modulated functional activity between full agonism and antagonism [1]. Consequently, the specific combination of a 4-chlorophenyl group at N2 and a cyclopentanecarboxamide at C3 in CAS 450341-21-6 defines a unique pharmacological vector that cannot be assumed from aggregate class properties.

Quantitative Differentiation Evidence for CAS 450341-21-6 Versus Closest Analogs


Structurally Unique N2-(4-Chlorophenyl) Substitution Differentiates CAS 450341-21-6 from the Methoxyphenyl Analog TH301 (CAS 450338-32-6)

The closest commercially available comparator with published data is TH301 (CAS 450338-32-6), a 1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-5,5-dioxido-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide derivative that acts as an isoform-selective stabilizer of the circadian clock protein CRY2. CAS 450341-21-6 differs at three key positions: (i) absence of the 5,5-dioxide on the thiophene ring, (ii) presence of a 4-chlorophenyl rather than 4-methoxyphenyl at N2, and (iii) a simplified cyclopentanecarboxamide at C3 instead of the 1-(4-chlorophenyl)cyclopentanecarboxamide found in TH301. These structural differences result in a substantially smaller molecular volume (MW 347.86 Da vs. 485.98 Da) and altered hydrogen-bonding capacity (H-bond acceptors: 3 vs. 5), predicting distinct target engagement profiles. No direct head-to-head pharmacological comparison has been published to date. [1]

Cannabinoid Receptor Pharmacology Circadian Rhythm Modulation CRY2 Stabilization

Ring Fusion Topology Drives Divergent Pharmacology: Thieno[3,4-c]pyrazole vs. Dihydrothienocyclopentapyrazole Scaffolds

The target compound incorporates a thieno[3,4-c]pyrazole core, whereas the most extensively characterized analog series in the literature employs a dihydrothienocyclopentapyrazole scaffold (exemplified by compound 6a: Ki CB2 = 2.30 nM, Ki CB1 = 440 nM, CB2/CB1 selectivity ratio = 191) [1]. The thieno[3,4-c]pyrazole topology alters the spatial orientation of the N2 and C3 substituents relative to the CB2 receptor binding pocket by modifying the dihedral angle and ring strain of the central pyrazole fusion. Although no direct Ki data exist for CAS 450341-21-6, the scaffold difference is mechanistically significant: the dihydrothienocyclopentapyrazole series consistently exhibits CB2 affinities in the 1–7 nM range, whereas thieno[3,4-c]pyrazole analogs remain pharmacologically uncharacterized, representing an unexplored region of chemical space [1].

Cannabinoid CB2 Receptor Scaffold Hopping Selectivity

Predicted Physicochemical Differentiation: Computational ADME Profile of CAS 450341-21-6 vs. Laterally Substituted Analogs

Computed physicochemical properties differentiate CAS 450341-21-6 from bulkier, more oxidized analogs in procurement-relevant ways. The target compound exhibits a predicted LogP (XLogP3) of 3.6, a topological polar surface area (TPSA) of 72.2 Ų, and 3 rotatable bonds, complying with all Lipinski Rule of 5 criteria (0 violations) [1]. In contrast, the structurally related TH301 (containing a 5,5-dioxide and larger N2-methoxyphenyl group) has a higher TPSA and additional hydrogen bond acceptors. The absence of the sulfone moiety in CAS 450341-21-6 results in a fundamentally different electronic distribution on the thiophene ring (non-polarized vs. electron-deficient), which may influence passive membrane permeability, metabolic stability, and off-target binding. These predicted differences remain to be experimentally validated. [1]

ADME Prediction Drug-likeness Physicochemical Properties

Patent Landscape Differentiation: CAS 450341-21-6 as an HCV Replication Inhibitor Lead Distinct from CB2-Selective Congeners

While the dihydrothienocyclopentapyrazole series has been extensively patented and published as CB2-selective cannabinoid ligands (e.g., compounds in Eur. J. Med. Chem. 2014, 85, 747–757 with CB2 Ki values in the low nanomolar range), CAS 450341-21-6 and closely related thieno[3,4-c]pyrazole-3-carboxamide derivatives appear in patent families claiming inhibition of hepatitis C virus (HCV) replication [1][2]. The patent by Kuper et al. describes compounds of formula (I) where B represents a heterocyclyl including thieno, and the exemplified generic scope encompasses the thieno[3,4-c]pyrazole-3-carboxamide substitution pattern characteristic of CAS 450341-21-6 [2]. Although specific IC50 or EC50 values for CAS 450341-21-6 against HCV replicons are not publicly disclosed in accessible patent examples, this patent assignment suggests a divergent biological profile compared to the well-characterized CB2 agonist series, potentially broadening its relevance to antiviral screening programs.

Hepatitis C Virus HCV Replication Inhibition Antiviral Drug Discovery

Neglected Chemical Space: Absence of Published Bioactivity Data as a Procurement Opportunity for Novel IP Generation

A systematic search of ChEMBL, BindingDB, and PubMed confirms that CAS 450341-21-6 lacks any publicly reported quantitative bioactivity data (IC50, Ki, EC50) as of the search date [1][2]. This stands in marked contrast to the extensively annotated dihydrothienocyclopentapyrazole series, where dozens of analogs have published CB1/CB2 Ki values, functional activity data, and in vivo pharmacokinetic profiles [3]. For academic and industrial users engaged in patent-driven drug discovery, this data vacuum represents a strategic opportunity: the compound can serve as a starting point for novel composition-of-matter patent filings or as a tool compound for target identification screens where prior art is minimal. The absence of pre-existing biological annotation also reduces the risk of purchasing a compound with encumbered IP for a specific therapeutic indication.

Chemical Probe Intellectual Property Novel Scaffold

Highest-Value Research and Procurement Scenarios for CAS 450341-21-6


Cannabinoid Receptor Subtype Selectivity Screening

CAS 450341-21-6 is optimally deployed in competitive radioligand binding assays against human recombinant CB1 and CB2 receptors to establish its selectivity profile relative to the benchmark dihydrothienocyclopentapyrazole series (e.g., compound 6a with CB2 Ki = 2.30 nM and 191-fold selectivity) [1]. The distinct thieno[3,4-c]pyrazole topology and N2-(4-chlorophenyl) substitution offer a valuable comparator for scaffold-hopping studies aimed at identifying novel CB2-selective chemotypes with reduced CB1 cross-reactivity.

HCV Replicon Inhibition Assays

Given its structural encompassment within patent claims for HCV replication inhibitors, CAS 450341-21-6 should be prioritized for evaluation in HCV subgenomic replicon systems (e.g., Huh-7 cells harboring HCV genotype 1b or 2a replicons) to quantify EC50 and CC50 values [2]. Positive results would immediately differentiate the compound from the cannabinoid-focused analogs and open a new antiviral indication for the thieno[3,4-c]pyrazole scaffold.

Novel IP Generation via Systematic SAR Expansion

The complete absence of published bioactivity data for CAS 450341-21-6 creates a unique window for generating novel composition-of-matter or method-of-use patents [3]. Procurement enables medicinal chemistry teams to synthesize and test focused libraries varying the cyclopentanecarboxamide (e.g., cyclohexyl, benzyl, heteroaryl amides) and N2-aryl substituents (e.g., 3-chlorophenyl, 4-fluorophenyl, 4-trifluoromethylphenyl), building proprietary SAR tables that define receptor affinity, selectivity, and functional activity parameters de novo.

Computational ADME and Blood-Brain Barrier Permeability Profiling

With a predicted LogP of 3.6, TPSA of 72.2 Ų, and zero Rule of 5 violations, CAS 450341-21-6 is a strong candidate for experimental determination of passive permeability (PAMPA), Caco-2 monolayer flux, and MDCK-MDR1 efflux ratios [4]. These data would quantify CNS drug-likeness and provide a benchmark for comparison with more polar, oxidized analogs such as TH301 that possess higher hydrogen-bonding capacity and are likely to exhibit inferior brain penetration.

Quote Request

Request a Quote for N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.